molecular formula C8H13NO2 B1651252 3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid CAS No. 1250993-44-2

3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B1651252
CAS No.: 1250993-44-2
M. Wt: 155.19
InChI Key: YHIHYOBIHHXDIY-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid is a bicyclic organic compound featuring a cyclobutane ring fused with an azetidine (a four-membered nitrogen-containing heterocycle). Its molecular formula is C₈H₁₁NO₂, with the azetidine moiety introducing both rigidity and basicity.

Properties

IUPAC Name

3-(azetidin-3-yl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)6-1-5(2-6)7-3-9-4-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIHYOBIHHXDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254745
Record name Cyclobutanecarboxylic acid, 3-(3-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250993-44-2
Record name Cyclobutanecarboxylic acid, 3-(3-azetidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250993-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-(3-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid typically involves the reaction of azetidine derivatives with cyclobutane carboxylic acid. One common method includes the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via sodium borohydride (NaBH4) promoted reduction of C-3 functionalized azetidin-2-ones . The reaction conditions often involve the use of isopropanol as a solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in isopropanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its azetidine-cyclobutane fusion , which distinguishes it from other cyclobutane derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison
Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Features
3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid Azetidine (N-heterocycle) at C3 C₈H₁₁NO₂ Not explicitly provided in evidence Combines rigidity (cyclobutane) with basicity (azetidine)
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CF₃ group at C3 C₆H₇F₃O₂ 1408075-99-9 Enhanced lipophilicity and metabolic stability
3-(tert-Butoxy)cyclobutane-1-carboxylic acid tert-Butoxy group at C3 C₉H₁₆O₃ 1899832-83-7 Bulky substituent for steric protection; used in agrochemicals
3-(Hydroxymethyl)cyclobutane-1-carboxylic acid Hydroxymethyl (-CH₂OH) at C3 C₆H₁₀O₃ 1015856-00-4 Polar group improves aqueous solubility
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid Aminomethyl (-CH₂NH₂) at C3 (cis configuration) C₆H₁₁NO₂ 1427319-42-3 Chiral amine for targeted drug interactions

Physicochemical Properties

Table 2: Property Comparison
Compound Name Boiling Point (°C) Density (g/cm³) pKa Key Applications
This compound N/A N/A ~4.5 (estimated) Peptide stapling, enzyme modulation
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid 190.6 ± 35.0 1.445 ± 0.06 4.36 ± 0.40 TEAD modulators in cancer research
3-(tert-Butoxy)cyclobutane-1-carboxylic acid N/A N/A ~3.5 Pharmaceutical intermediates
3-(Hydroxymethyl)cyclobutane-1-carboxylic acid N/A N/A ~2.5 (carboxylic acid) Bioconjugation, polymer chemistry

Biological Activity

3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Studies suggest that compounds with similar structures may act as inhibitors of Janus kinase (JAK) pathways, which are crucial in mediating inflammatory responses and autoimmune diseases .

Anti-inflammatory Properties

Research indicates that derivatives of azetidine and cyclobutane may exhibit anti-inflammatory effects. These compounds are being investigated for their potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that certain analogues can inhibit the growth of cancer cells, particularly those expressing active STAT3, a transcription factor involved in cell proliferation and survival . However, the presence of the carboxylate group may limit cellular permeability, affecting the overall potency in cellular environments .

Case Studies

  • Inhibition of JAK Pathways : A study demonstrated that azetidine derivatives could inhibit JAK pathways effectively, which are implicated in various inflammatory conditions. The structural modifications made to these compounds significantly impacted their inhibitory activity .
  • Cellular Activity Assessment : Research on analogues of this compound showed varying degrees of cellular activity against breast cancer cell lines. For instance, certain methyl ester versions exhibited improved cell membrane permeability and enhanced biological activity compared to their acid counterparts .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Characteristics
This compoundCyclobutane derivativePotential anti-inflammatory properties
Methyl (2S,4R)-1-(S)-2-(Boc-amino)-4-hydroxypyrrolidine-2-carboxylatePyrrolidine derivativeUsed in drug development for various therapeutic areas
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylateCyclobutane derivativeExhibits different reactivity patterns compared to azetidines

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized based on available starting materials. Its unique structure allows it to serve as a building block in organic synthesis for developing more complex molecules within pharmaceuticals or agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3-(Azetidin-3-yl)cyclobutane-1-carboxylic acid

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